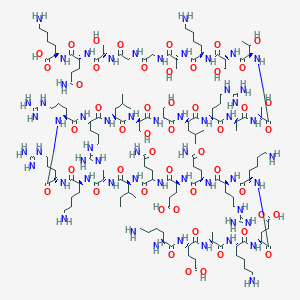

S6 Kinase Substrate Peptide 32

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C149H270N56O49 |

|---|---|

Molecular Weight |

3630.1 g/mol |

IUPAC Name |

(2R)-6-amino-2-[[(2R)-5-amino-2-[[(2S)-2-[[2-[[2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-2,6-diaminohexanoyl]amino]butanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C149H270N56O49/c1-11-75(6)113(204-134(243)92(42-48-107(159)215)192-132(241)95(45-51-112(222)223)194-130(239)90(40-46-105(157)213)191-127(236)88(38-27-61-173-148(166)167)186-124(233)83(32-15-21-55-153)184-131(240)94(44-50-111(220)221)193-123(232)82(31-14-20-54-152)181-115(224)76(7)178-121(230)93(43-49-110(218)219)183-118(227)80(156)29-12-18-52-150)142(251)179-78(9)116(225)182-81(30-13-19-53-151)122(231)185-86(36-25-59-171-146(162)163)125(234)187-87(37-26-60-172-147(164)165)126(235)188-89(39-28-62-174-149(168)169)128(237)197-98(64-74(4)5)136(245)201-102(70-209)140(249)202-101(69-208)139(248)198-97(63-73(2)3)135(244)189-85(35-24-58-170-145(160)161)120(229)177-77(8)117(226)199-104(72-211)141(250)205-114(79(10)212)143(252)203-103(71-210)138(247)190-84(33-16-22-56-154)129(238)200-99(67-206)119(228)176-65-108(216)175-66-109(217)180-100(68-207)137(246)195-91(41-47-106(158)214)133(242)196-96(144(253)254)34-17-23-57-155/h73-104,113-114,206-212H,11-72,150-156H2,1-10H3,(H2,157,213)(H2,158,214)(H2,159,215)(H,175,216)(H,176,228)(H,177,229)(H,178,230)(H,179,251)(H,180,217)(H,181,224)(H,182,225)(H,183,227)(H,184,240)(H,185,231)(H,186,233)(H,187,234)(H,188,235)(H,189,244)(H,190,247)(H,191,236)(H,192,241)(H,193,232)(H,194,239)(H,195,246)(H,196,242)(H,197,237)(H,198,248)(H,199,226)(H,200,238)(H,201,245)(H,202,249)(H,203,252)(H,204,243)(H,205,250)(H,218,219)(H,220,221)(H,222,223)(H,253,254)(H4,160,161,170)(H4,162,163,171)(H4,164,165,172)(H4,166,167,173)(H4,168,169,174)/t75?,76-,77+,78-,79?,80-,81-,82-,83-,84+,85+,86-,87-,88-,89-,90-,91+,92?,93-,94-,95-,96+,97+,98-,99+,100-,101+,102+,103+,104+,113-,114+/m0/s1 |

InChI Key |

GPHOVEIKZBPTCQ-AZKZOUTNSA-N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to S6 Kinase Substrate Peptide 32

For Researchers, Scientists, and Drug Development Professionals

Introduction

S6 Kinase Substrate Peptide 32 is a synthetic peptide designed for the in vitro and in situ study of S6 Kinase (S6K), a critical downstream effector of the mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, metabolism, and survival, making it a key area of investigation in numerous physiological and pathological processes, including cancer, diabetes, and aging. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, its role within the S6K signaling cascade, and detailed protocols for its use in research applications.

Core Concepts: The mTOR/S6K1 Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). S6 Kinase 1 (S6K1) is a primary substrate of mTORC1. The activation of S6K1 is a multi-step process initiated by signals from growth factors, nutrients, and cellular energy levels.

Upon activation by upstream signals, mTORC1 phosphorylates S6K1 at several residues, most notably threonine 389 (Thr389) in the hydrophobic motif. This phosphorylation event is a critical step for S6K1 activation. Subsequently, another kinase, PDK1, phosphorylates S6K1 at threonine 229 (Thr229) in the activation loop, leading to full enzymatic activity.

Once activated, S6K1 phosphorylates a host of downstream targets, including the 40S ribosomal protein S6 (rpS6), which is involved in the regulation of protein synthesis. This compound is a synthetic peptide that mimics a phosphorylation site on a natural S6K substrate, making it an ideal tool for studying S6K activity.

This compound: Properties and Specifications

This compound is a high-purity, synthetic peptide for research use. Its physical and chemical properties are summarized below.

| Property | Value |

| Amino Acid Sequence | KRRRLASLR (based on human 40S ribosomal protein S6, amino acids 230-238) |

| Molecular Weight | 1155.4 Da |

| Purity (by HPLC) | ≥95% |

| Formulation | Lyophilized powder |

| Solubility | Water or aqueous buffers |

| Storage | Store at -20°C |

Quantitative Data: Kinetic Parameters

The following table summarizes the known kinetic parameters for the interaction of S6K1 with a commonly used peptide substrate (KRRRLASLR), which has the same core sequence as this compound. These values are essential for designing and interpreting kinase assays.

| Parameter | Value | Conditions |

| Km for ATP | 5-6 µM | In the presence of saturating peptide substrate |

| Km for Peptide Substrate | 4-5 µM | In the presence of saturating ATP |

| Kd for ATP | 5-6 µM | Determined by pre-steady-state kinetics |

| Kd for Peptide Substrate | 180 µM | Determined by pre-steady-state kinetics |

Note: The kinetic constants provided are for the shorter S6K substrate peptide KRRRLASLR. While this compound contains this core sequence, its specific kinetic parameters may vary.

Signaling Pathway Diagram

The following diagram illustrates the central role of S6K1 in the mTOR signaling pathway and its relationship with upstream activators and downstream substrates.

Caption: The mTOR/S6K1 signaling pathway.

Experimental Protocols

In Vitro S6K1 Kinase Assay (Radiolabeling)

This protocol describes a standard in vitro kinase assay to measure the activity of S6K1 using this compound and radiolabeled ATP.

Materials:

-

Recombinant active S6K1

-

This compound

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing Kinase Assay Buffer, this compound (final concentration, e.g., 50 µM), and recombinant active S6K1 (e.g., 10-100 ng).

-

Initiate the reaction by adding [γ-³²P]ATP (final concentration, e.g., 100 µM; specific activity, e.g., 500 cpm/pmol).

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the specific activity of S6K1 as pmol of phosphate incorporated per minute per microgram of enzyme.

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical in vitro S6K1 kinase assay.

Caption: Workflow for an in vitro S6K1 kinase assay.

Applications in Research and Drug Discovery

This compound is a versatile tool with numerous applications in both basic research and drug development:

-

High-Throughput Screening (HTS): The peptide can be used in HTS assays to identify novel inhibitors of S6K1.

-

Kinase Profiling: It serves as a specific substrate to profile the activity of S6K1 in various cell lysates and tissue extracts.

-

Mechanistic Studies: Researchers can use this peptide to investigate the kinetic properties and regulatory mechanisms of S6K1.

-

Validation of Cellular Assays: The in vitro data obtained using this peptide can help validate the results from cell-based assays of S6K1 activity.

Conclusion

This compound is an invaluable reagent for the detailed investigation of the mTOR/S6K1 signaling pathway. Its well-defined biochemical properties and its utility in robust kinase assays make it an essential component of the toolkit for researchers in cell biology, oncology, and metabolic diseases. The information and protocols provided in this guide are intended to facilitate the effective use of this peptide in advancing our understanding of this critical cellular signaling network.

S6 Kinase Substrate Peptide 32: A Technical Guide to its Function, Mechanism, and Experimental Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

S6 Kinase (S6K), officially known as Ribosomal Protein S6 Kinase (RPS6K), is a family of serine/threonine kinases that play a pivotal role in cell growth, proliferation, protein synthesis, and metabolism. A key member of this family, S6K1 (also known as p70S6K), is a downstream effector of the PI3K/mTOR signaling pathway. Its activity is intricately regulated by a series of phosphorylation events, and its substrate specificity can be dynamically altered, allowing it to phosphorylate a range of cellular targets. "S6 Kinase Substrate Peptide 32" is a synthetic peptide commonly used to assay the activity of S6K and other kinases that phosphorylate the ribosomal protein S6. This guide provides an in-depth overview of the function and mechanism of S6K1 in relation to its substrates, with a focus on the utility of peptide substrates in research and drug discovery.

S6 Kinase Function and Mechanism

S6K1 is a central node in signaling pathways that control cell size and proliferation.[1][2] Its activation is a multi-step process initiated by upstream signals such as growth factors and nutrients.

Canonical Activation Pathway

The canonical activation of S6K1 involves a hierarchical series of phosphorylation events mediated by key upstream kinases:

-

mTORC1 (mammalian Target of Rapamycin Complex 1): In response to growth factor signaling, mTORC1 phosphorylates S6K1 at multiple sites, with phosphorylation at Threonine 389 (Thr389) in the hydrophobic motif being a critical activating step.[1][2]

-

PDK1 (Phosphoinositide-dependent kinase 1): Following mTORC1-mediated phosphorylation, PDK1 phosphorylates S6K1 at Threonine 229 (Thr229) in the activation loop, leading to full kinase activation.[2]

Once activated, S6K1 phosphorylates a number of downstream targets, the most well-characterized being the 40S ribosomal protein S6 (RPS6). Phosphorylation of RPS6 is thought to enhance the translation of a specific subset of mRNAs, known as 5' TOP (Terminal Oligo-Pyrimidine) mRNAs, which encode for components of the translational machinery.[1]

Altered Substrate Specificity through Multisite Phosphorylation

Recent evidence has revealed a more complex regulatory mechanism that can alter the substrate specificity of S6K1.[3][4] This involves additional phosphorylation events outside of the canonical activation pathway, notably by Cyclin-dependent kinase 5 (Cdk5).[3][4]

Cdk5-mediated phosphorylation of S6K1 at specific serine residues in its C-terminal domain can redirect S6K1 to phosphorylate non-canonical substrates, such as glutamyl-prolyl tRNA synthetase (EPRS).[3][4] This expanded substrate repertoire highlights a "phospho-code" that allows S6K1 to integrate signals from different pathways and regulate a wider range of cellular processes than previously understood.[3][4]

This compound

"this compound" is a term that generally refers to a synthetic peptide derived from the phosphorylation sites of the ribosomal protein S6. A commonly used sequence for this purpose is KRRRLASLR . This peptide serves as an efficient substrate for S6K1 in in vitro kinase assays, allowing for the specific measurement of its catalytic activity.

Quantitative Data

The following tables summarize the kinetic parameters for the interaction of a constitutively active form of S6K1 with a model peptide substrate (RRRLSSLRA, a slight variation of the common S6K substrate peptide) and ATP.[3]

| Substrate | Michaelis Constant (Km) | Dissociation Constant (Kd) |

| Peptide (RRRLSSLRA) | 4-5 µM | 180 µM |

| ATP | 5-6 µM | 5-6 µM |

Table 1: Kinetic constants for S6K1 substrates. Data obtained from steady-state and pre-steady-state kinetic analyses of a constitutively active S6K1 catalytic domain.[3]

Signaling Pathways and Experimental Workflows

S6K1 Signaling Pathway

Caption: S6K1 Canonical and Alternative Signaling Pathways.

Experimental Workflow: In Vitro Kinase Assay

Caption: Workflow for a radioactive in vitro S6K1 kinase assay.

Experimental Protocols

In Vitro S6K1 Kinase Assay (Radiolabeled)

This protocol is adapted from standard kinase assay procedures and is suitable for measuring the activity of purified S6K1 using a peptide substrate.

Materials:

-

Purified, active S6K1 enzyme

-

S6 Kinase Substrate Peptide (e.g., KRRRLASLR)

-

Kinase Assay Buffer (5X): 200 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 5 mM DTT

-

ATP solution (10 mM)

-

[γ-³²P]ATP (10 µCi/µl)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and vials

-

Ice

-

Water bath at 30°C

Procedure:

-

Prepare the Kinase Reaction Mix: On ice, prepare a master mix for the desired number of reactions. For a single 25 µl reaction, combine:

-

5 µl of 5X Kinase Assay Buffer

-

2.5 µl of 100 µM S6K Substrate Peptide

-

x µl of purified S6K1 (amount to be determined empirically)

-

x µl of nuclease-free water to a final volume of 20 µl.

-

-

Prepare the ATP Mix: In a separate tube, prepare the ATP mix. For each reaction, combine:

-

2.5 µl of 100 µM cold ATP

-

0.5 µl of [γ-³²P]ATP

-

-

Initiate the Kinase Reaction: Add 5 µl of the ATP mix to each 20 µl of the kinase reaction mix to start the reaction.

-

Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the Reaction: Stop the reaction by spotting 20 µl of the reaction mixture onto a labeled P81 phosphocellulose paper square.

-

Washing: Wash the P81 papers three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Detection: Place the washed and dried P81 papers into scintillation vials with an appropriate scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

Non-Radioactive In Vitro S6K1 Kinase Assay (ADP-Glo™ Assay)

This protocol utilizes the Promega ADP-Glo™ Kinase Assay system, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

-

Purified, active S6K1 enzyme

-

S6 Kinase Substrate Peptide

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ATP

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White, opaque 96-well plates

-

Plate-reading luminometer

Procedure:

-

Set up the Kinase Reaction: In a white, opaque 96-well plate, set up the kinase reactions in a final volume of 5 µl:

-

1.25 µl of 4X Kinase Assay Buffer

-

1 µl of S6K Substrate Peptide and ATP mix (concentrations to be optimized)

-

1 µl of S6K1 enzyme

-

1.75 µl of nuclease-free water

-

-

Incubation: Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

-

Terminate Kinase Reaction and Deplete ATP: Add 5 µl of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

-

Convert ADP to ATP and Detect: Add 10 µl of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

-

Measure Luminescence: Measure the luminescence of each well using a plate-reading luminometer. The light output is proportional to the ADP concentration and thus the kinase activity.

Conclusion

S6 Kinase 1 is a critical regulator of cell growth and metabolism, with a complex activation mechanism that can be modulated to alter its substrate specificity. The use of synthetic peptide substrates, such as "this compound," provides a powerful tool for researchers to dissect the intricacies of S6K1 signaling and to screen for potential therapeutic inhibitors. The experimental protocols and data presented in this guide offer a solid foundation for the study of this important kinase in both basic research and drug development settings.

References

- 1. Kinetic Mechanism of Fully Activated S6K1 Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and characterization of a constitutively T-loop phosphorylated and active recombinant S6K1: expression, purification, and enzymatic studies in a high capacity non-radioactive TR-FRET Lance assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research Portal [scholarship.miami.edu]

- 4. Multisite phosphorylation of S6K1 directs a kinase phospho-code that determines substrate selection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to S6 Kinase Substrate Peptide 32 in the mTOR Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mechanistic target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and metabolism. A key downstream effector of this pathway is the p70 S6 Kinase (S6K1), which plays a pivotal role in protein synthesis and cell cycle progression. The activity of S6K1 is a crucial indicator of mTOR pathway activation and a significant focus for therapeutic intervention in diseases such as cancer and diabetes. Synthetic peptides that mimic the natural substrates of S6K1 are invaluable tools for studying its activity and for the high-throughput screening of potential inhibitors. This technical guide provides a comprehensive overview of S6 Kinase Substrate Peptide 32, a commercially available peptide for assaying S6K1 activity, its role within the mTOR signaling pathway, quantitative data on S6K1 kinetics, and detailed experimental protocols for its use.

The mTOR Signaling Pathway and S6 Kinase 1

The mTOR pathway integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and cell growth.[1][2] mTOR exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][3] mTORC1, the focus of this guide, is sensitive to rapamycin and is a master regulator of cell growth.[2][3] It is composed of mTOR, the regulatory-associated protein of mTOR (Raptor), and mammalian lethal with SEC13 protein 8 (mLST8).[1]

Upon activation by upstream signals such as the PI3K/Akt pathway, mTORC1 phosphorylates several downstream targets, most notably S6K1 and eIF4E-binding protein 1 (4E-BP1), to promote protein synthesis.[4][5] S6K1 activation is a multi-step process involving phosphorylation at several key residues. A critical activating phosphorylation occurs at Threonine 389 (Thr389) in the hydrophobic motif of S6K1, which is directly mediated by mTORC1.[4][6]

Activated S6K1 then phosphorylates a number of substrates, including the 40S ribosomal protein S6 (RPS6).[6] The phosphorylation of RPS6 is believed to enhance the translation of a specific subset of mRNAs that contain a 5'-terminal oligopyrimidine tract (5'TOP), which encode for ribosomal proteins and elongation factors.[7]

Mandatory Visualization 1: mTORC1 Signaling Pathway

Caption: Simplified mTORC1 signaling cascade.

This compound

This compound is a synthetic peptide designed for in vitro kinase assays to measure the activity of S6K1 and other kinases that phosphorylate ribosomal protein S6.[7][8][9]

Sequence: H2N-Lys-Glu-Ala-Lys-Glu-Lys-Arg-Gln-Glu-Gln-Ile-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-Ser-Thr-Ser-Lys-Ser-Gly-Gly-Ser-Gln-Lys-OH[7]

This peptide sequence is derived from the phosphorylation sites of the natural S6 ribosomal protein, making it a specific substrate for S6K1. The presence of multiple serine and threonine residues allows for the transfer of a phosphate group from ATP by the kinase.

Quantitative Data

| Parameter | Value | Description | Reference |

| For S6K1 Model Peptide (RRRLSSLRA) | |||

| Km (Peptide) | 4-5 µM | Michaelis constant for the peptide substrate, indicating the concentration at which the reaction rate is half of Vmax. A lower Km suggests a higher affinity of the enzyme for the substrate. | [10] |

| Kd (Peptide) | 180 µM | Dissociation constant for the peptide substrate. | [10] |

| For ATP (Co-substrate) | |||

| Km (ATP) | 5-6 µM | Michaelis constant for ATP. | [10] |

| Kd (ATP) | 5-6 µM | Dissociation constant for ATP. | [10] |

| Catalytic Efficiency | |||

| kcat | 0.192 s-1 | Turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second. | [11] |

Experimental Protocols

The activity of S6K1 can be measured using various in vitro kinase assay formats. The two most common methods are the radioactive [γ-32P]ATP assay and luminescence-based assays such as the ADP-Glo™ Kinase Assay.

Radioactive [γ-32P]ATP Kinase Assay

This traditional method measures the direct incorporation of a radiolabeled phosphate from [γ-32P]ATP onto the substrate peptide.[12][13]

Materials:

-

Purified active S6K1 enzyme

-

This compound

-

5x Kinase Reaction Buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl2, 0.5 mg/mL BSA, 250 µM DTT)

-

ATP solution (cold)

-

[γ-32P]ATP

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Acetone

-

Scintillation vials and scintillation cocktail

-

Scintillation counter

-

30°C water bath

Protocol:

-

Prepare the ATP mixture by combining cold ATP and [γ-32P]ATP. The final ATP concentration in the reaction should be optimized based on the Km of S6K1 for ATP (e.g., 100 µM).

-

In a microcentrifuge tube on ice, prepare the reaction mixture by adding in order:

-

Assay dilution buffer

-

This compound (final concentration e.g., 50 µM)

-

Inhibitor or vehicle control

-

Purified S6K1 enzyme (e.g., 25-100 ng)

-

-

Initiate the reaction by adding the [γ-32P]ATP mixture.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes). The reaction time should be within the linear range of the assay.[3]

-

Stop the reaction by spotting an aliquot (e.g., 25 µL) of the reaction mixture onto a numbered P81 phosphocellulose paper square.[3]

-

Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.[3]

-

Perform a final wash with acetone for 3 minutes to dry the papers.[3]

-

Place the dried P81 paper in a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the kinase activity based on the counts per minute (CPM) and the specific activity of the [γ-32P]ATP.

Mandatory Visualization 2: Radioactive Kinase Assay Workflow

Caption: Workflow for a radioactive S6 kinase assay.

ADP-Glo™ Luminescence-Based Kinase Assay

This non-radioactive method measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is detected using a luciferase/luciferin reaction.[2][14]

Materials:

-

Purified active S6K1 enzyme

-

This compound

-

Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP solution

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White, opaque 96-well or 384-well plates

-

Luminometer

Protocol:

-

Prepare a master mix containing Kinase Assay Buffer, ATP, and this compound.

-

Dispense the master mix into the wells of a white, opaque plate.

-

Add the test inhibitor or vehicle control to the appropriate wells.

-

Initiate the kinase reaction by adding the purified S6K1 enzyme.[2]

-

Incubate the reaction at 30°C for a specified time (e.g., 45-60 minutes).[2]

-

Stop the kinase reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.[14]

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.[14]

-

Measure the luminescence using a plate-reading luminometer. The light output is proportional to the ADP concentration and thus to the kinase activity.

Mandatory Visualization 3: ADP-Glo™ Assay Principle

Caption: Principle of the two-step ADP-Glo™ kinase assay.

Conclusion

This compound is a valuable tool for researchers and drug development professionals studying the mTOR signaling pathway. Its specificity for S6K1 allows for the reliable in vitro measurement of this kinase's activity, providing insights into the activation state of the mTORC1 pathway. The availability of well-established protocols, both radioactive and luminescence-based, offers flexibility in assay design for applications ranging from basic research to high-throughput screening of S6K1 inhibitors. A thorough understanding of the mTOR pathway, the kinetics of S6K1, and the principles behind these assays is essential for the effective use of this and similar peptide substrates in advancing our knowledge of cellular signaling and developing novel therapeutics.

References

- 1. Multisite phosphorylation of S6K1 directs a kinase phospho-code that determines substrate selection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Phosphorylation and Degradation of S6K1 (p70S6K1) in Response to Persistent JNK1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

- 8. ulab360.com [ulab360.com]

- 9. apexbt.com [apexbt.com]

- 10. Research Portal [scholarship.miami.edu]

- 11. Kinetic Mechanism of Fully Activated S6K1 Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protocol of the Detection of ³²P Radioactive Markers - Creative BioMart [creativebiomart.net]

- 14. promega.com [promega.com]

The Role of S6 Kinase in Cell Growth: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Ribosomal Protein S6 Kinase (S6K) is a critical downstream effector of the mTOR signaling pathway, a master regulator of cell growth, proliferation, and metabolism. As a serine/threonine kinase, S6K integrates upstream signals from nutrients and growth factors to control fundamental cellular processes, primarily protein synthesis. Dysregulation of the S6K signaling axis is implicated in numerous diseases, including cancer, diabetes, and obesity, making it a key target for therapeutic development[1][2]. This technical guide provides an in-depth overview of the S6K1 signaling pathway, its substrates, and its overarching role in cell growth. Furthermore, it details key experimental protocols, including the use of synthetic substrates like S6 Kinase Substrate Peptide 32, for interrogating S6K activity and its downstream cellular effects.

The S6 Kinase 1 (S6K1) Signaling Pathway

S6K1 is a primary mediator of the mammalian/mechanistic target of rapamycin complex 1 (mTORC1). Its activation is a multi-step process initiated by upstream environmental and mitogenic cues, culminating in the regulation of cell size and proliferation[3][4].

1.1 Upstream Activation of S6K1

The activation of S6K1 is exquisitely sensitive to nutrient availability and growth factor signaling, predominantly through the PI3K/Akt/mTORC1 axis[5]. In response to stimuli such as insulin, growth factors, and amino acids, mTORC1 is recruited to the lysosomal surface and activated. Active mTORC1 then directly phosphorylates S6K1 at its hydrophobic motif (Threonine 389), a critical priming step for full activation[6][7][8]. Following this, 3-Phosphoinositide Dependent Protein Kinase 1 (PDK1) phosphorylates S6K1 within its activation loop at Threonine 229, leading to full catalytic activity[6][9].

1.2 Downstream Effectors and Cellular Functions

Once activated, S6K1 phosphorylates a multitude of substrates that collectively promote an increase in cell mass (growth) and, to a lesser extent, cell division (proliferation)[3][10]. S6K1 predominantly regulates cell size, while its deletion mimics the effect of the mTOR inhibitor rapamycin on cell size but not on cell proliferation[3].

Key functions of S6K1 are mediated by the following downstream targets:

-

Promotion of Protein Synthesis: This is the most well-characterized function of S6K1. It enhances mRNA translation through several mechanisms:

-

Ribosomal Protein S6 (rpS6): S6K1 phosphorylates rpS6, a component of the 40S ribosomal subunit. This is thought to facilitate the translation of a specific class of mRNAs known as 5' terminal oligopyrimidine (5'TOP) tracts, which encode ribosomal proteins and other components of the translation machinery[11].

-

Eukaryotic Initiation Factor 4B (eIF4B): Phosphorylation of eIF4B by S6K1 enhances its activity, promoting the recruitment of the eIF4F complex to mRNA, a rate-limiting step in translation initiation[1][8].

-

Programmed Cell Death 4 (PDCD4): S6K1 phosphorylates and promotes the degradation of PDCD4, an inhibitor of the RNA helicase eIF4A, thereby relieving translational repression[1].

-

-

Regulation of mRNA Biogenesis: S6K1 phosphorylates SKAR, a protein homologous to the Aly/REF family of RNA-binding proteins, linking S6K1 signaling to pre-mRNA splicing and mRNA export in the control of cell growth[12].

-

Negative Feedback Regulation: In a critical feedback loop, active S6K1 can phosphorylate Insulin Receptor Substrate 1 (IRS-1) on inhibitory serine residues, leading to its degradation. This dampens PI3K/Akt signaling and can contribute to insulin resistance under conditions of chronic nutrient excess[6].

Quantitative Data Summary

The study of S6K1 involves analyzing its phosphorylation status, its effect on downstream targets, and the resulting cellular phenotypes. The following tables summarize key substrates and the impact of S6K1 modulation on cell growth parameters.

Table 1: Major S6K1 Substrates and Their Role in Cell Growth

| Substrate | Function | Consequence of S6K1-mediated Phosphorylation |

|---|---|---|

| Ribosomal Protein S6 (rpS6) | Component of the 40S ribosome. | Promotes translation of 5'TOP mRNAs, boosting synthesis of ribosomal components[11][13]. |

| eIF4B | Translation initiation factor. | Enhances eIF4A helicase activity, facilitating ribosome binding to mRNA[1][8]. |

| PDCD4 | Tumor suppressor, inhibitor of eIF4A. | Triggers ubiquitination and degradation, removing a key translational brake[1]. |

| SKAR | S6K1 Aly/REF-like target. | Regulates mRNA biogenesis and export, linking translation with transcription[3][12]. |

| IRS-1 | Insulin Receptor Substrate 1. | Inhibitory phosphorylation leads to its degradation, creating a negative feedback loop[6]. |

| GSK3β | Glycogen Synthase Kinase 3β. | Inhibitory phosphorylation relieves its suppression of growth-promoting transcription factors[3]. |

| BAD | Pro-apoptotic Bcl-2 family member. | Inactivation promotes cell survival[1]. |

Table 2: Phenotypic Effects of S6K1 Modulation

| Experimental Model | Modulation | Key Phenotypic Outcome | Reference |

|---|---|---|---|

| Mouse Model | S6K1 gene deletion | Reduced animal size due to smaller cell size, not fewer cells. | [3][11] |

| Cultured Cells | S6K1 deletion / RNAi | Decreased cell size, mimicking rapamycin treatment. | [3] |

| Cultured Cells | SKAR reduction (RNAi) | Decreased cell size. | [12] |

| Breast Cancer Cells | S6K1 overexpression | Associated with poor prognosis and resistance to endocrine therapy. | [14] |

| Prostate Cancer Xenografts | S6K1 upregulation | Increased tumor invasion, angiogenesis, and survival. |[1] |

Experimental Protocols

Investigating the S6K1 pathway requires robust methodologies to measure kinase activity, protein synthesis rates, and pathway activation.

3.1 S6K1 In Vitro Kinase Assay

This assay directly measures the catalytic activity of purified S6K1 using a synthetic substrate, such as This compound , which mimics the phosphorylation site on ribosomal protein S6[15][16]. Luminescence-based detection of ADP production is a common, high-throughput method.

Protocol Outline (ADP-Glo™ Assay Principle):

-

Kinase Reaction: Recombinant S6K1 enzyme is incubated with the S6K substrate peptide, ATP, and the test compound (e.g., inhibitor) in a kinase buffer. The reaction proceeds for a set time at 30°C.

-

ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

ADP to ATP Conversion: Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated by S6K1 into ATP.

-

Luminescence Detection: The newly synthesized ATP is used by a luciferase to produce light. The luminescent signal is proportional to the amount of ADP produced and thus to S6K1 activity[9][17].

3.2 Quantification of Protein Synthesis In Vivo (OP-Puro Method)

O-propargyl-puromycin (OP-Puro) is an aminoacyl-tRNA analog that incorporates into nascent polypeptide chains, terminating translation. Its alkyne group allows for fluorescent labeling via a "click chemistry" reaction, enabling quantification of global protein synthesis at the single-cell level by flow cytometry[18][19].

Protocol Outline:

-

Administration: Administer OP-Puro to the animal (e.g., via intraperitoneal injection) or add to cell culture medium. A vehicle-only control is essential.

-

Incubation: Allow a short incubation period (e.g., 1 hour) for OP-Puro to be incorporated into newly synthesized proteins[19].

-

Cell Isolation: Harvest cells or tissues of interest and prepare a single-cell suspension.

-

Surface Staining: If desired, stain cells with fluorescently-conjugated antibodies against cell-surface markers to identify specific populations.

-

Fixation and Permeabilization: Fix the cells to preserve cellular structures and then permeabilize the membranes to allow entry of the detection reagent.

-

Click-Chemistry Reaction: Incubate the permeabilized cells with a fluorescent azide (e.g., Alexa Fluor 488 Azide), which covalently binds to the alkyne handle on the incorporated OP-Puro.

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The mean fluorescence intensity (MFI) of the fluorescent azide in each cell is directly proportional to its rate of protein synthesis[18].

3.3 Western Blot Analysis of S6K1 Pathway Activation

Western blotting is the standard method for assessing the activation state of the S6K1 pathway in cell or tissue lysates. This is achieved using phospho-specific antibodies that recognize key phosphorylation sites indicative of kinase activity.

Protocol Outline:

-

Cell Lysis: Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading.

-

SDS-PAGE: Separate proteins by size by running a standardized amount of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies targeting:

-

Secondary Antibody & Detection: Wash the membrane and incubate with a species-specific secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and image the resulting signal.

-

Quantification: Use densitometry software to quantify band intensity, expressing the results as a ratio of phosphorylated protein to total protein.

References

- 1. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]

- 2. Crystal structures of the S6K1 kinase domain in complexes with inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | S6 kinase 1 at the central node of cell size and ageing [frontiersin.org]

- 4. RPS6KB1 | Cancer Genetics Web [cancerindex.org]

- 5. Regulation of catalytic activity of S6 kinase 2 during cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Beyond controlling cell size: functional analyses of S6K in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of S6 phosphorylation and S6 kinase in cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SKAR is a specific target of S6 kinase 1 in cell growth control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The role of S6K1 in ER-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. apexbt.com [apexbt.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. promega.com [promega.com]

- 18. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Genesis of a Tool: Unraveling the Discovery and History of S6 Kinase Substrate Peptide 32

Rockville, MD – November 6, 2025 – In the intricate world of cellular signaling, the precise measurement of enzyme activity is paramount for advancing our understanding of health and disease. For researchers investigating the mTOR and MAPK pathways, S6 Kinase Substrate Peptide 32 has become a standard reagent for in vitro kinase assays. This in-depth guide delves into the discovery and history of this synthetic peptide, providing a technical resource for scientists and drug development professionals.

While the exact moniker "this compound" is a commercial designation, its sequence and application are rooted in decades of research into the regulation of protein synthesis and cell growth. The peptide's design is a direct descendant of early efforts to identify and characterize the substrates of the ribosomal protein S6 kinases (S6Ks), a family of serine/threonine kinases that play a crucial role in cell proliferation, metabolism, and survival.

From Ribosome to Reagent: The Origin of the S6K Substrate Motif

The story of this compound begins with the identification of its natural counterpart, the 40S ribosomal protein S6 (rpS6). In the late 1970s and early 1980s, it was discovered that rpS6 becomes heavily phosphorylated in response to mitogenic stimuli, correlating with an increase in protein synthesis. This observation pointed to the existence of a specific kinase responsible for this modification.

Subsequent research led to the isolation and characterization of the p70 S6 Kinase (p70S6K) and the p90 Ribosomal S6 Kinase (RSK), the two major families of kinases that phosphorylate rpS6. To study these enzymes in detail, researchers needed a reliable and specific substrate for in vitro assays. This led to the development of synthetic peptides mimicking the phosphorylation sites on rpS6.

The most widely adopted sequence was derived from the C-terminus of rpS6, which contains a cluster of serine residues phosphorylated by S6K. A core motif, KRRRLSSLRA , corresponding to amino acids 230-239 of human rpS6, was identified as an efficient substrate for both p70S6K and RSK. This 10-amino acid peptide became a foundational tool in the field, enabling countless studies on S6K activity and the screening of potential inhibitors.

The Evolution to "Peptide 32": A Longer, More Specific Substrate

The commercially available "this compound" represents an evolution of this core motif. Its full sequence is:

H₂N-Lys-Glu-Ala-Lys-Glu-Lys-Arg-Gln-Glu-Gln-Ile-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-Ser-Thr-Ser-Lys-Ser-Gly-Gly-Ser-Gln-Lys-OH

Quantitative Data Summary

The following table summarizes the key molecular and physical properties of this compound and its core motif.

| Property | This compound | Core Motif (KRRRLSSLRA) |

| Full Sequence | KEAKEKRQEQIAKRRRLSSLRASTSKGGSQK | KRRRLSSLRA |

| Molecular Formula | C₁₄₉H₂₇₀N₅₆O₄₉ | C₅₄H₁₀₄N₂₄O₁₄ |

| Molecular Weight | ~3630.1 Da | ~1242.5 Da |

| Phosphorylation Site | Serine within the "SSLRA" sequence | Serine within the "SSLRA" sequence |

| Primary Kinase Targets | p70 S6 Kinase (S6K1/2), p90 RSK | p70 S6 Kinase (S6K1/2), p90 RSK |

Experimental Protocols

The use of this compound is central to in vitro kinase assays. Below is a generalized protocol for a radiometric kinase assay, a common method for measuring S6K activity.

In Vitro Radiometric S6 Kinase Assay

Objective: To measure the activity of S6 Kinase by quantifying the incorporation of ³²P from [γ-³²P]ATP into this compound.

Materials:

-

Purified, active S6 Kinase (e.g., recombinant human S6K1)

-

This compound

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)

-

Dithiothreitol (DTT)

-

[γ-³²P]ATP

-

ATP solution

-

Phosphocellulose paper (e.g., P81)

-

Phosphoric acid (0.75%)

-

Scintillation counter and vials

-

Stop solution (e.g., 75 mM phosphoric acid)

Procedure:

-

Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the Kinase Assay Buffer, DTT, and the this compound at the desired final concentrations.

-

Initiate the Reaction: Add the purified S6 Kinase to the reaction mix. To start the phosphorylation reaction, add a mixture of [γ-³²P]ATP and non-radiolabeled ATP. The final ATP concentration should be at or near the Km for the kinase, if known.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes). The incubation time should be within the linear range of the assay.

-

Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a piece of P81 phosphocellulose paper. The charged paper will bind the phosphorylated peptide.

-

Washing: Immediately place the P81 paper in a beaker of 0.75% phosphoric acid. Wash the paper three to four times with the phosphoric acid solution for 5-10 minutes each wash to remove unincorporated [γ-³²P]ATP.

-

Quantification: After the final wash, rinse the paper with acetone and let it air dry. Place the paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: The measured counts per minute (CPM) are proportional to the amount of ³²P incorporated into the substrate peptide and thus reflect the activity of the S6 Kinase.

Visualizations

Signaling Pathway

Caption: The PI3K/Akt/mTOR signaling pathway leading to the activation of p70S6K1 and phosphorylation of ribosomal protein S6.

Experimental Workflow

Caption: A generalized workflow for a radiometric S6 Kinase assay using a peptide substrate.

References

- 1. RSK1 SUMOylation is required for KSHV lytic replication | PLOS Pathogens [journals.plos.org]

- 2. RSK1 SUMOylation is required for KSHV lytic replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RSK1 SUMOylation is required for KSHV lytic replication | PLOS Pathogens [journals.plos.org]

- 4. RSK1 SUMOylation is required for KSHV lytic replication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The SUMO E3 ligase activity of ORF45 determines KSHV lytic replication | PLOS Pathogens [journals.plos.org]

- 7. The SUMO E3 ligase activity of ORF45 determines KSHV lytic replication - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on S6 Kinase Substrate Peptide 32 in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p70 S6 Kinase (S6K), a downstream effector of the PI3K/Akt/mTOR signaling pathway, is a critical regulator of cell growth, proliferation, and survival.[1] Its aberrant activation is a hallmark of many human cancers, making it a key target for therapeutic intervention.[2][3] S6K primarily exerts its effects through the phosphorylation of various substrates, with the 40S ribosomal protein S6 (rpS6) being one of the most well-characterized.[4] The phosphorylation status of rpS6 is often used as a surrogate marker for S6K activity and the overall status of the PI3K/Akt/mTOR pathway.[5]

"S6 Kinase Substrate Peptide 32" is a synthetic peptide designed to mimic the phosphorylation sites on rpS6, serving as a specific substrate for in vitro kinase assays to measure the activity of S6K and other kinases that phosphorylate rpS6, such as RSK (Ribosomal S6 Kinase).[6] This guide provides a comprehensive technical overview of this compound, its application in cancer research, detailed experimental protocols, and a summary of relevant quantitative data.

Peptide Sequence: H2N-Lys-Glu-Ala-Lys-Glu-Lys-Arg-Gln-Glu-Gln-Ile-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-Ser-Thr-Ser-Lys-Ser-Gly-Gly-Ser-Gln-Lys-OH

S6 Kinase Signaling in Cancer

The S6K signaling cascade is a central node in the regulation of cellular processes frequently dysregulated in cancer. Upon activation by upstream signals, such as growth factors and nutrients, the PI3K/Akt/mTORC1 axis is engaged, leading to the phosphorylation and activation of S6K1.[7] Activated S6K1 then phosphorylates a host of downstream targets involved in protein synthesis, cell cycle progression, and metabolism, thereby promoting tumorigenesis.[4][6]

Figure 1: S6K Signaling Pathway in Cancer.

Data Presentation: S6K1 Inhibitors in Cancer Research

The development of specific S6K1 inhibitors is a key strategy in cancer drug discovery. The following tables summarize the in vitro efficacy of several prominent S6K1 inhibitors against various cancer cell lines, presented as IC50 values (the concentration of an inhibitor that reduces the response by half).

| Inhibitor | Target(s) | IC50 (nM) | Cell Line | Cancer Type | Reference |

| PF-4708671 | S6K1 | 160 | - | Cell-free assay | [8][9] |

| 4700 | RSK1 | Cell-free assay | [8] | ||

| 9200 | RSK2 | Cell-free assay | [8] | ||

| 65000 | S6K2 | Cell-free assay | [8] | ||

| 950 | MSK1 | Cell-free assay | [8] | ||

| LY2584702 | S6K1 | 4 | - | Cell-free assay | [1][10] |

| 2 | S6K1 | Enzyme assay | [6] | ||

| 100-240 | p-S6 | HCT116 | Colon Cancer | ||

| 58-176 | MSK2, RSK | Enzyme assay | [6] | ||

| AT7867 | Akt1/2/3, p70S6K, PKA | 32/17/47, 85, 20 | - | Cell-free assay | [7] |

| 900-3000 | various | Uterine, Breast, Colon | [11] | ||

| 10000-12000 | various | Prostate | [11] | ||

| Super-ebastine (Super-EBS) | S6K1 | Varies | A549, LNCaP, etc. | Lung, Prostate | [2][12] |

| FL772 | S6K1 | 7.3 | - | Cell-free assay | |

| 975 | S6K2 | Cell-free assay |

Experimental Protocols

In Vitro S6K1 Kinase Assay using this compound (Radiometric)

This protocol is a traditional and highly sensitive method for measuring S6K1 activity.

Materials:

-

Purified active S6K1 enzyme

-

This compound

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

[γ-³²P]ATP (10 µCi/µl)

-

10 mM ATP stock solution

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Acetone

-

Scintillation cocktail and counter

Procedure:

-

Prepare the kinase reaction mixture in a microcentrifuge tube on ice. For a 25 µL reaction, combine:

-

5 µL of 5x Kinase Assay Buffer

-

2.5 µL of this compound (to a final concentration of 200 µM)

-

Purified S6K1 enzyme (e.g., 10-50 ng)

-

ddH2O to a volume of 20 µL

-

-

Initiate the reaction by adding 5 µL of ATP mixture (containing 1 µL of [γ-³²P]ATP and 4 µL of 10 mM cold ATP).

-

Incubate the reaction at 30°C for 10-30 minutes.

-

Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper square.

-

Wash the P81 paper squares three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone for 2 minutes to dry the paper.

-

Place the dried P81 paper in a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

Controls:

-

No enzyme control: Replace the S6K1 enzyme with kinase buffer to determine background radiation.

-

No substrate control: Replace the this compound with buffer to ensure the enzyme does not autophosphorylate to a significant degree.

Figure 2: Radiometric S6K1 Kinase Assay Workflow.

Non-Radioactive S6K1 Kinase Assay (Luminescence-based)

This protocol utilizes the ADP-Glo™ Kinase Assay system (Promega) as an example of a non-radioactive, high-throughput method.[8]

Materials:

-

Purified active S6K1 enzyme

-

This compound

-

Kinase Assay Buffer (as above)

-

ATP

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White, opaque 96-well plates

Procedure:

-

Add 5 µL of Kinase Assay Buffer, 2.5 µL of this compound, and 2.5 µL of ATP to each well of a 96-well plate.

-

Add 5 µL of S6K1 enzyme to initiate the reaction. For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding to the plate.

-

Incubate at 30°C for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

Controls:

-

No enzyme control: To determine background luminescence.

-

No substrate control: To check for ATPase activity of the enzyme preparation.

References

- 1. Peptide reporters of kinase activity in whole cell lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Quantitative mapping of proteasome interactomes and substrates using ProteasomeID | eLife [elifesciences.org]

- 4. Anti-S6K1 antibody (ab9366) | Abcam [abcam.com]

- 5. Non-radioactive assay for measuring polynucleotide phosphorylation on small nucleotide substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. S6K1 alternative splicing modulates its oncogenic activity and regulates mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Beyond controlling cell size: functional analyses of S6K in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. S6K1 is a Targetable Vulnerability in Tumors Exhibiting Plasticity and Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Multisite phosphorylation of S6K1 directs a kinase phospho-code that determines substrate selection - PMC [pmc.ncbi.nlm.nih.gov]

S6 Kinase and its Substrates: A Deep Dive into Neuroscience and CNS Injury

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Ribosomal Protein S6 Kinase (S6K) signaling pathway is a critical regulator of cell growth, proliferation, and metabolism. In the complex landscape of the central nervous system (CNS), this pathway, particularly S6K1, plays a multifaceted and pivotal role in neuronal function, synaptic plasticity, and the response to injury. While historically viewed as a positive effector of the pro-growth mTOR pathway, recent evidence has unveiled a more nuanced function for S6K1, positioning it as a potential therapeutic target for CNS trauma. This technical guide provides a comprehensive overview of the S6K pathway in neuroscience, with a special focus on its implications for CNS injury and the utility of tools like the S6 Kinase Substrate Peptide 32 for in vitro studies. We will delve into the core signaling mechanisms, present key quantitative data from seminal studies, and provide detailed experimental protocols to empower further research in this promising field.

The mTOR-S6K1 Signaling Pathway in Neurons

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes: mTORC1 and mTORC2.[1][2] The mTORC1 complex is a central regulator of protein synthesis and cell growth, and a key downstream effector of this pathway is the p70 S6 Kinase 1 (S6K1).[3][4] Upon activation by growth factors or hormones, the PI3K/Akt pathway is stimulated, leading to the activation of mTORC1.[1][5] Activated mTORC1 then phosphorylates S6K1 at threonine 389 (Thr389), a critical step for its full activation.[6][7]

Once active, S6K1 phosphorylates several downstream targets, most notably the 40S ribosomal protein S6 (rpS6).[3][8] This phosphorylation event at multiple serine residues (S235, S236, S240, S244, and S247) has been widely used as a marker for mTORC1 activity and neuronal activation.[3][8] The phosphorylation of rpS6 is thought to enhance the translation of a specific subset of mRNAs, particularly those with a 5'-terminal oligopyrimidine tract (5'-TOP), which encode for ribosomal proteins and translation elongation factors.

However, the role of S6K1 in neurons is not solely as a promoter of protein synthesis downstream of mTOR. A crucial aspect of this pathway is a negative feedback loop where activated S6K1 can inhibit the insulin receptor substrate 1 (IRS-1), thereby dampening the upstream PI3K/Akt signaling.[7][9] This feedback mechanism has profound implications for the neuronal response to injury.

Figure 1: The mTOR-S6K1 signaling pathway in neurons.

S6K1 in CNS Injury and Axon Regeneration

While the mTOR pathway is a known positive regulator of axon growth, the specific role of its downstream effector, S6K1, in CNS injury and regeneration has been a subject of intense investigation.[10][11] Counterintuitively, studies have demonstrated that inhibition of S6K1 can actually promote neurite outgrowth and axon regeneration following injury.[9][10][12] This surprising effect is attributed to the disruption of the negative feedback loop on PI3K/mTOR signaling.[9][12] By inhibiting S6K1, the upstream pro-growth signals from PI3K and mTOR are sustained, leading to enhanced regenerative capacity.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from studies investigating the role of S6K1 in CNS injury models.

Table 1: Effect of S6K1 Inhibition on Neurite Outgrowth in vitro

| Treatment | Cell Type | Outcome Measure | Result | Reference |

| PF-4708671 (S6K1 inhibitor) | Primary Hippocampal Neurons | Neurite Total Length (NTL) | ~2-3 fold increase | [9][10] |

| S6K1 siRNA | Primary Hippocampal Neurons | Neurite Total Length (NTL) | Significant increase | [13] |

Table 2: Effect of S6K1 Inhibition on Axon Regeneration in vivo

| Animal Model | Treatment | Outcome Measure | Result | Reference |

| Corticospinal Tract (CST) Transection (Mouse) | PF-4708671 | Axon counts 3mm beyond lesion | Significant increase | [10][11] |

| Corticospinal Tract (CST) Transection (Mouse) | PF-4708671 | Locomotor recovery | Significant improvement | [10] |

This compound: A Tool for In Vitro Kinase Assays

For researchers investigating the intricate regulation of S6K1 activity, in vitro kinase assays are indispensable. The "this compound" is a commercially available synthetic peptide designed for this purpose.[14][15][16][17] This peptide serves as a substrate for kinases that phosphorylate ribosomal protein S6, allowing for the direct measurement of S6K1 activity in a controlled environment.[14][16]

While the exact amino acid sequence of "this compound" is proprietary to the manufacturers, it is designed to contain the consensus phosphorylation motif recognized by S6K1. The general principle of a kinase assay using such a peptide involves the transfer of a radiolabeled phosphate group from ATP to the peptide substrate.

References

- 1. Beneficial Effects of Early mTORC1 Inhibition after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Involvement of mTOR Pathways in Recovery from Spinal Cord Injury by Modulation of Autophagy and Immune Response [mdpi.com]

- 3. Ribosomal Protein S6 Phosphorylation in the Nervous System: From Regulation to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Targeting mTOR as a novel therapeutic strategy for traumatic CNS injuries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reducing Ribosomal Protein S6 Kinase 1 Expression Improves Spatial Memory and Synaptic Plasticity in a Mouse Model of Alzheimer's Disease | Journal of Neuroscience [jneurosci.org]

- 7. mdpi.com [mdpi.com]

- 8. Ribosomal Protein S6 Phosphorylation Is Involved in Novelty-Induced Locomotion, Synaptic Plasticity and mRNA Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The mTOR Substrate S6 Kinase 1 (S6K1) Is a Negative Regulator of Axon Regeneration and a Potential Drug Target for Central Nervous System Injury | Journal of Neuroscience [jneurosci.org]

- 10. The mTOR Substrate S6 Kinase 1 (S6K1) Is a Negative Regulator of Axon Regeneration and a Potential Drug Target for Central Nervous System Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The mTOR Substrate S6 Kinase 1 (S6K1) Is a Negative Regulator of Axon Regeneration and a Potential Drug Target for Central Nervous System Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. S6 Kinase Puts a Surprising Brake on Axon Regeneration [neuronline.sfn.org]

- 13. jneurosci.org [jneurosci.org]

- 14. apexbt.com [apexbt.com]

- 15. raybiotech.com [raybiotech.com]

- 16. glpbio.com [glpbio.com]

- 17. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes: S6 Kinase Assay Protocol Using a Synthetic Peptide Substrate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Ribosomal Protein S6 Kinase (S6K) is a family of serine/threonine kinases that are critical downstream effectors of the PI3K/mTOR signaling pathway.[1][2] S6K1, also known as p70S6K, plays a pivotal role in regulating cell growth, proliferation, and metabolism by phosphorylating various substrates, most notably the 40S ribosomal protein S6.[1][3] Dysregulation of the S6K signaling axis is implicated in numerous diseases, including cancer, diabetes, and obesity, making it an important target for drug discovery.[2]

This document provides a detailed protocol for an in vitro S6 Kinase assay using a synthetic peptide substrate, such as S6 Kinase Substrate Peptide 32.[4][5] The assay measures the phosphotransferase activity of S6K by quantifying the incorporation of phosphate from ATP into the peptide substrate. This method is suitable for studying enzyme kinetics, screening for inhibitors, and characterizing S6K activity from various sources like immunoprecipitates and purified fractions.[6]

S6 Kinase Signaling Pathway

S6K1 is activated in a complex, multi-step process downstream of growth factor signaling. The kinase is a key component of the mTORC1 signaling network. For full activation, S6K1 requires sequential phosphorylation at multiple sites. Key events include the phosphorylation of the hydrophobic motif (Threonine 389) by mTORC1 and the activation loop (Threonine 229) by PDK1.[2][3] Once activated, S6K1 phosphorylates a range of substrates to promote protein synthesis and cell growth. The pathway also includes a negative feedback loop where activated S6K1 can phosphorylate and inhibit Insulin Receptor Substrate 1 (IRS-1), leading to insulin resistance.[7]

Figure 1: The mTOR/S6K1 signaling pathway.

Principle of the Assay

The S6 kinase assay is based on the transfer of the gamma-phosphate (γ-P) from Adenosine-5'-Triphosphate (ATP) to a specific serine or threonine residue on a synthetic peptide substrate by the S6K enzyme.[6] A commonly used substrate peptide sequence is AKRRRLSSLRA, which is modeled after the primary phosphorylation sites in the ribosomal S6 protein.[6] The activity of the kinase is quantified by measuring the amount of phosphate incorporated into the peptide.

Two primary methods for detection are:

-

Radiometric Assay: This classic method uses [γ-³²P]ATP. The radiolabeled phosphate is transferred to the peptide. The phosphorylated peptide is then separated from the remaining [γ-³²P]ATP, typically by spotting the reaction mixture onto P81 phosphocellulose paper, which binds the peptide. After washing away unbound ATP, the radioactivity on the paper is measured using a scintillation counter.[6]

-

Non-Radiometric Assays: To avoid radioactivity, alternative methods have been developed. These include luminescence-based assays like ADP-Glo™, which measures the amount of ADP produced in the kinase reaction, and fluorescence-based assays that use modified peptide substrates that change fluorescence upon phosphorylation.[8][9][10]

Experimental Protocol: Radiometric [γ-³²P]ATP Assay

This protocol is adapted from established methods for measuring S6 kinase activity.[6]

Materials and Reagents:

-

S6 Kinase: Purified active S6K1 enzyme or immunoprecipitated S6K1 from cell lysates.

-

Substrate Peptide: S6 Kinase Substrate Peptide (e.g., AKRRRLSSLRA) at a working concentration of 250 µM.

-

Assay Dilution Buffer (ADB): Typically contains Tris-HCl, β-glycerophosphate, orthovanadate, EGTA, and DTT.

-

Magnesium/ATP Cocktail: 75 mM MgCl₂ and 500 µM ATP in ADB.

-

[γ-³²P]ATP: Specific activity of ~3000 Ci/mmol.

-

Inhibitor Cocktail (Optional): To inhibit other kinases in crude lysates (e.g., PKC, PKA inhibitors).[6]

-

P81 Phosphocellulose Paper: Cut into squares.

-

Wash Buffer: 0.75% Phosphoric Acid.

-

Acetone.

-

Scintillation Cocktail.

-

Microcentrifuge tubes, pipettes, 30°C water bath, scintillation counter.

Procedure:

-

Prepare [γ-³²P]ATP Mix: Add 10 µL of [γ-³²P]ATP (100 µCi) to 90 µL of the Magnesium/ATP Cocktail. This will be used for multiple reactions.

-

Reaction Setup: Perform all pre-incubation steps on ice. Set up the following reactions in microcentrifuge tubes:

| Component | Sample | Blank (No Substrate) |

| Assay Dilution Buffer (ADB) | 10 µL | 20 µL |

| Substrate Peptide Cocktail (250 µM) | 10 µL | - |

| Inhibitor Cocktail (Optional) | 10 µL | 10 µL |

| S6 Kinase Enzyme Preparation | 10 µL | 10 µL |

-

Initiate Kinase Reaction: Transfer tubes to a 30°C water bath. Start the reaction by adding 10 µL of the [γ-³²P]ATP Mix to each tube.

-

Incubation: Incubate the reactions for 10-20 minutes at 30°C with gentle agitation. The assay should be linear for up to 30 minutes.[6]

-

Stop Reaction & Spot: Terminate the reaction by spotting a 25 µL aliquot from each tube onto the center of a numbered P81 phosphocellulose paper square.

-

Washing:

-

Quantification:

-

Transfer each dried P81 square to a scintillation vial.

-

Add 5 mL of scintillation cocktail.

-

Measure the incorporated radioactivity (in Counts Per Minute, CPM) using a scintillation counter.

-

References

- 1. P70-S6 Kinase 1 - Wikipedia [en.wikipedia.org]

- 2. Crystal structures of the S6K1 kinase domain in complexes with inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. cpcscientific.com [cpcscientific.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. revvity.com [revvity.com]

- 9. promega.com [promega.com]

- 10. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Use of S6 Kinase Substrate Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribosomal protein S6 kinases (S6Ks) are a family of serine/threonine kinases that play a crucial role in cell growth, proliferation, and metabolism. They are key downstream effectors of the mTOR signaling pathway.[1][2][3] The in vitro analysis of S6K activity is fundamental for understanding its regulatory mechanisms and for the discovery of novel therapeutic inhibitors. "S6 Kinase Substrate Peptide 32" is a term for a synthetic peptide derived from the phosphorylation sites of the 40S ribosomal protein S6, a natural substrate of S6K. A commonly used sequence for this peptide is AKRRRLSSLRA , which is modeled after the major phosphorylation sites in the S6 protein. This document provides detailed application notes and protocols for the use of this peptide in in vitro S6 kinase assays.

Peptide Specifications and Storage

While "this compound" is a general descriptor, commercially available peptides with similar sequences, such as AKRRRLSSLRA, are typically supplied as a lyophilized powder with high purity (>95% as determined by HPLC).

Table 1: Typical Physical and Chemical Properties of S6 Kinase Substrate Peptides

| Property | Value | Source |

| Sequence | AKRRRLSSLRA | --INVALID-LINK-- |

| Molecular Weight | Approximately 1313.6 g/mol | --INVALID-LINK-- |

| Purity | >95% | --INVALID-LINK-- |

| Appearance | White lyophilized solid | General product information |

| Solubility | Soluble in water or aqueous buffers | General product information |

Storage and Reconstitution:

-

Storage: Upon receipt, store the lyophilized peptide at -20°C. For long-term storage, -80°C is recommended.

-

Reconstitution: Reconstitute the peptide in sterile, nuclease-free water or a suitable assay buffer (e.g., 25 mM Tris-HCl, pH 7.5) to a stock concentration of 1-10 mM. Aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

S6K1 Signaling Pathway

S6K1 is a central node in the PI3K/Akt/mTOR signaling pathway, which is activated by various growth factors and nutrients. The full activation of S6K1 is a multi-step process involving phosphorylation at several key residues.

// Nodes GrowthFactors [label="Growth Factors / Nutrients", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine Kinase", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; TSC1_2 [label="TSC1/TSC2", fillcolor="#F1F3F4", fontcolor="#202124"]; Rheb [label="Rheb-GTP", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#FBBC05", fontcolor="#202124"]; S6K1 [label="S6K1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrates [label="Downstream Substrates\n(e.g., rpS6, eIF4B)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProtein Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges GrowthFactors -> Receptor [color="#5F6368"]; Receptor -> PI3K [color="#5F6368"]; PI3K -> AKT [color="#5F6368"]; AKT -> TSC1_2 [arrowhead=tee, color="#EA4335"]; TSC1_2 -> Rheb [arrowhead=tee, color="#EA4335"]; Rheb -> mTORC1 [color="#5F6368"]; mTORC1 -> S6K1 [label=" pThr389", fontsize=8, fontcolor="#202124", color="#5F6368"]; PDK1 -> S6K1 [label=" pThr229", fontsize=8, fontcolor="#202124", color="#5F6368"]; S6K1 -> Substrates [color="#5F6368"]; Substrates -> CellGrowth [color="#5F6368"]; S6K1 -> mTORC1 [label="Negative\nFeedback", style=dashed, arrowhead=tee, color="#EA4335", fontsize=8, fontcolor="#202124"]; } .enddot Figure 1: Simplified S6K1 signaling pathway.

Experimental Protocols

Two common methods for in vitro S6 kinase assays using the S6 Kinase Substrate Peptide are the traditional radioactive assay and the more modern, non-radioactive luminescence-based assay.

Protocol 1: Radioactive [γ-³²P]ATP Filter Binding Assay

This classic method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP into the substrate peptide.

// Nodes Start [label="Start:\nPrepare Reaction Mix", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate at 30°C", fillcolor="#FBBC05", fontcolor="#202124"]; Spot [label="Spot onto\nP81 Paper", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash [label="Wash Paper", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Count [label="Scintillation\nCounting", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Incubate [color="#5F6368"]; Incubate -> Spot [color="#5F6368"]; Spot -> Wash [color="#5F6368"]; Wash -> Count [color="#5F6368"]; } .enddot Figure 2: Workflow for the radioactive kinase assay.

Materials:

-

Active S6K1 enzyme

-

S6 Kinase Substrate Peptide

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

ATP solution (non-radioactive)

-

P81 phosphocellulose paper

-

75 mM phosphoric acid

-

Scintillation vials and cocktail

-

Scintillation counter

Procedure:

-

Prepare the Kinase Reaction Master Mix: For each reaction, prepare a master mix containing the kinase assay buffer, S6K1 enzyme, and the S6 Kinase Substrate Peptide. The optimal concentrations of enzyme and peptide should be determined empirically, but a starting point is 50-100 ng of enzyme and 50-100 µM of peptide per reaction.

-

Initiate the Reaction: Start the kinase reaction by adding the [γ-³²P]ATP mix (a mixture of non-radioactive ATP and a small amount of [γ-³²P]ATP) to a final concentration of 100 µM. The final reaction volume is typically 25-50 µL.

-

Incubation: Incubate the reaction mixture at 30°C for 10-30 minutes. The incubation time should be within the linear range of the assay.

-

Stop the Reaction and Spot: Terminate the reaction by spotting a 25 µL aliquot onto a P81 phosphocellulose paper square.

-

Washing: Wash the P81 paper squares three times for 5 minutes each in a bath of 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Counting: Place the washed and dried P81 paper squares into scintillation vials with a suitable scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

Protocol 2: Non-Radioactive ADP-Glo™ Luminescence Assay

The ADP-Glo™ assay is a homogeneous, luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction. This method is safer, generates less waste, and is highly amenable to high-throughput screening.

// Nodes Start [label="Start:\nKinase Reaction", fillcolor="#F1F3F4", fontcolor="#202124"]; AddReagent1 [label="Add ADP-Glo™\nReagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate1 [label="Incubate 40 min", fillcolor="#FBBC05", fontcolor="#202124"]; AddReagent2 [label="Add Kinase\nDetection Reagent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate 30 min", fillcolor="#FBBC05", fontcolor="#202124"]; Read [label="Read\nLuminescence", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> AddReagent1 [color="#5F6368"]; AddReagent1 -> Incubate1 [color="#5F6368"]; Incubate1 -> AddReagent2 [color="#5F6368"]; AddReagent2 -> Incubate2 [color="#5F6368"]; Incubate2 -> Read [color="#5F6368"]; } .enddot Figure 3: Workflow for the ADP-Glo™ kinase assay.

Materials:

-

Active S6K1 enzyme

-

S6 Kinase Substrate Peptide

-

ADP-Glo™ Kinase Assay Kit (Promega), which includes:

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

UltraPure ATP

-

ADP

-

-

Kinase Assay Buffer (as in Protocol 1, or as recommended by the enzyme supplier)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Set up the Kinase Reaction: In a white, opaque multi-well plate, set up the kinase reaction in a final volume of 5 µL per well. This includes the kinase assay buffer, S6K1 enzyme, S6 Kinase Substrate Peptide, and ATP. The concentrations of each component should be optimized, but a typical starting point is 10-50 ng of enzyme, 25-100 µM peptide, and 25 µM ATP. Include "no enzyme" and "no substrate" controls.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Terminate Kinase Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

-

Convert ADP to ATP and Detect: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

-

Measure Luminescence: Read the luminescence signal using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

Data Presentation and Interpretation

The following tables summarize key quantitative data relevant to in vitro S6K1 assays using peptide substrates.

Table 2: Kinetic Parameters for S6K1

| Parameter | Substrate | Value | Assay Type | Source |

| Km | Biotin-S6 substrate peptide | 0.9 ± 0.48 µM | TR-FRET Lance | [4] |

| Km | ATP | 21.4 ± 0.29 µM | TR-FRET Lance | [4] |

Table 3: IC₅₀ Values of S6K1 Inhibitors

| Inhibitor | IC₅₀ (nM) | Assay Type | ATP Concentration | Source |

| PF-4708671 | 160 | Not specified | Not specified | [1] |

| FL772 | 7.3 | Radioactive | 100 µM | [2] |

| EM5 | Mid-nanomolar | Radioactive | 100 µM | [5] |

| F108 | <200 | Mobility shift | Not specified | [3] |

| F109 | <200 | Mobility shift | Not specified | [3] |

| F176 | <200 | Mobility shift | Not specified | [3] |

| F177 | <200 | Mobility shift | Not specified | [3] |

| F179 | <200 | Mobility shift | Not specified | [3] |

Table 4: Comparison of Kinase Assay Performance Metrics

| Metric | Radiometric Assay | ADP-Glo™ Assay | Notes |

| Principle | Measures direct incorporation of ³²P-phosphate. | Measures ADP production via a luciferase reaction. | Both measure a direct product of the kinase reaction.[6] |

| Sensitivity | High ("Gold Standard"). | Comparable to radiometric assays.[7] | ADP-Glo™ is suitable for low-activity kinases.[8] |

| Throughput | Low to medium. | High, amenable to automation. | The homogeneous format of ADP-Glo™ simplifies high-throughput screening.[9] |

| Z'-Factor | Generally high. | Routinely >0.7.[8] | Z'-factor is a measure of assay quality for high-throughput screens.[10] |

| Signal-to-Background | High. | High, with stable luminescent signal.[7] | A high signal-to-background ratio is crucial for assay sensitivity.[10] |

| Safety and Waste | Requires handling of radioactive materials. | Non-radioactive, less hazardous waste. | A significant advantage of non-radioactive methods.[6] |

Conclusion